1-(6-Bromo-4-iodopyridin-2-YL)ethanone
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Overview
Description
1-(6-Bromo-4-iodopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrINO and a molecular weight of 325.93 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of both bromine and iodine atoms on the pyridine ring, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone typically involves the halogenation of pyridine derivatives. One common method is the bromination and iodination of 2-acetylpyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions and to maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-iodopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(6-Bromo-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)ethanone: Similar in structure but lacks the iodine atom, making it less versatile in certain synthetic applications.
2-Acetyl-4-bromopyridine: Another related compound with similar reactivity but different substitution patterns.
Uniqueness
1-(6-Bromo-4-iodopyridin-2-YL)ethanone is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides greater flexibility in synthetic modifications and enhances its utility in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C7H5BrINO |
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Molecular Weight |
325.93 g/mol |
IUPAC Name |
1-(6-bromo-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
InChI Key |
RMIRYCXYRBMWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)I)Br |
Origin of Product |
United States |
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